molecular formula C18H21NO5S2 B2959950 1-((3,4-Dimethylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1798034-49-7

1-((3,4-Dimethylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Cat. No. B2959950
CAS RN: 1798034-49-7
M. Wt: 395.49
InChI Key: JWJTYMMIDHIKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine, also known as DMSA, is a chemical compound that has been widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has been found to have a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Pharmacology

Pharmacological research could utilize this compound in the development of therapeutic agents, exploring its efficacy and safety in various models and potentially leading to clinical trials.

Each of these fields can benefit from the unique chemical properties of “1-((3,4-Dimethylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine”, and further research could uncover even more applications. The Royal Society of Chemistry provides a detailed document that could offer additional insights into the compound’s uses .

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-13-4-7-17(10-14(13)2)26(22,23)19-11-18(12-19)25(20,21)16-8-5-15(24-3)6-9-16/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJTYMMIDHIKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-Dimethylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

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